N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide
Descripción
Propiedades
Fórmula molecular |
C19H22N4O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
N-(6-methoxypyridin-3-yl)-2-(4-oxo-2-propan-2-yl-1,2-dihydroquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H22N4O3/c1-12(2)18-22-15-7-5-4-6-14(15)19(25)23(18)11-16(24)21-13-8-9-17(26-3)20-10-13/h4-10,12,18,22H,11H2,1-3H3,(H,21,24) |
Clave InChI |
ZXOGRXLZVHZUTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CN=C(C=C3)OC |
Origen del producto |
United States |
Métodos De Preparación
Niementowski’s Cyclization
The 2-isopropyl-1,4-dihydroquinazolin-4-one core is synthesized via Niementowski’s reaction, which involves cyclocondensation of anthranilic acid derivatives with amides or urea.
Procedure :
-
Reactants : Anthranilic acid (1.0 equiv), isobutyramide (1.2 equiv).
-
Conditions : Reflux in acetic acid (12 h, 120°C).
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via initial formation of an acylated anthranilic acid intermediate, followed by intramolecular cyclodehydration to yield the quinazolinone.
Modified Grimmel-Guinther-Morgan Method
For enhanced regioselectivity, Grimmel-Guinther-Morgan’s protocol employs phosphorus trichloride (PCl₃) as a cyclizing agent:
Steps :
-
Reactants : Methyl 2-aminobenzoate (1.0 equiv), isopropylamine (1.5 equiv).
-
Conditions : Toluene, PCl₃ (catalytic), 80°C (4 h).
-
Product : 2-Isopropyl-3,4-dihydroquinazolin-4-one.
Advantages :
-
Avoids side reactions associated with urea-based methods.
Functionalization at Position 3: Acetamide Linker Installation
The 3-position of the quinazolinone is alkylated with chloroacetyl chloride, followed by nucleophilic displacement with 6-methoxypyridin-3-amine.
Chloroacetylation of Quinazolinone
Protocol :
-
Reactants : 2-Isopropyl-1,4-dihydroquinazolin-4-one (1.0 equiv), chloroacetyl chloride (1.2 equiv).
-
Base : Triethylamine (Et₃N, 1.5 equiv).
-
Solvent : Dry DMF, 0°C → room temperature (4 h).
-
Product : 3-Chloroacetyl-2-isopropyl-1,4-dihydroquinazolin-4-one.
Key Data :
Amide Bond Formation with 6-Methoxypyridin-3-amine
The chloroacetyl intermediate undergoes nucleophilic substitution with 6-methoxypyridin-3-amine under mild basic conditions.
Optimized Conditions :
-
Reactants : 3-Chloroacetylquinazolinone (1.0 equiv), 6-methoxypyridin-3-amine (1.1 equiv).
-
Base : Sodium hydride (NaH, 1.2 equiv).
-
Solvent : Anhydrous THF, 60°C (6 h).
-
Workup : Column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Characterization :
Alternative Routes and Green Chemistry Approaches
Microwave-Assisted One-Pot Synthesis
A green chemistry approach utilizes microwave irradiation to accelerate reaction kinetics:
Steps :
-
Reactants : Anthranilic acid, isopropyl isocyanate, 6-methoxypyridin-3-amine.
-
Solvent : Choline chloride-urea deep eutectic solvent (DES).
-
Conditions : Microwave (300 W, 100°C, 20 min).
Advantages :
Click Chemistry for Acetamide Installation
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers orthogonal functionalization:
Procedure :
-
Synthesize Alkyne-Quinazolinone : Propargyl bromide + quinazolinone → 3-propargyloxy derivative.
-
Azide Preparation : 6-Methoxypyridin-3-amine + sodium azide → aryl azide.
-
Click Reaction : CuSO₄/sodium ascorbate, H₂O/THF (1:1), rt, 24 h.
Limitations :
-
Requires additional steps for azide/alkyne preparation.
Critical Analysis of Synthetic Challenges
Regioselectivity in Quinazolinone Formation
Competing pathways during cyclization may yield 2- vs. 3-substituted quinazolinones. Use of bulky isopropyl groups favors 2-substitution due to steric hindrance.
Mitigation Strategies :
Purification of Polar Intermediates
The acetamide linker increases polarity, complicating chromatographic separation.
Solutions :
-
Use reverse-phase HPLC (C18 column, MeOH/H₂O gradient).
Scalability and Industrial Considerations
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi del anillo de piridina, formando derivados hidroxilados.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinazolinona, convirtiendo potencialmente el grupo cetona en un alcohol.
Sustitución: El grupo metoxi del anillo de piridina puede sustituirse con otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución, a menudo en condiciones básicas.
Productos principales
Oxidación: Derivados hidroxilados del compuesto original.
Reducción: Derivados de alcohol del núcleo de quinazolinona.
Sustitución: Varios derivados de piridina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química medicinal: Puede servir como un compuesto líder para el desarrollo de nuevos fármacos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Estudios biológicos: El compuesto se puede utilizar para estudiar las vías biológicas y los mecanismos en los que están involucrados los derivados de quinazolinona.
Biología química: Puede actuar como una sonda para investigar las interacciones entre pequeñas moléculas y macromoléculas biológicas.
Aplicaciones industriales:
Mecanismo De Acción
El mecanismo de acción de N-(6-metoxipirimidin-3-il)-2-[4-oxo-2-(propan-2-il)-1,4-dihidroquinazolin-3(2H)-il]acetamida probablemente esté relacionado con su capacidad para interactuar con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el núcleo de quinazolinona inhibe ciertas quinasas, que son enzimas que juegan roles críticos en las vías de señalización celular. Al unirse a estas quinasas, el compuesto puede modular su actividad, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The target compound’s quinazolinone core distinguishes it from analogues with pyridazine, triazolopyridazine, or thienopyrimidine scaffolds:
Substituent Effects
Substituents critically modulate physicochemical properties and target interactions:
Table 1: Substituent Comparison
Physicochemical and Pharmacokinetic Inferences
- Solubility : The target’s 6-methoxy group likely improves aqueous solubility compared to methylsulfanyl (logP ~2.5–3.0) or thiophene-containing analogues .
- Metabolic Stability: Thienopyrimidine and triazolopyridazine derivatives may exhibit higher metabolic resistance due to sulfur atoms or fused rings .
- Binding Interactions: The quinazolinone core’s planar structure is advantageous for stacking interactions in enzymatic pockets, whereas pyridazine’s reduced aromaticity might weaken binding .
Actividad Biológica
N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound comprises two primary components:
- 6-Methoxypyridin-3-yl group
- 4-Oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl group
These moieties are associated with various biological activities, including anticancer and antimicrobial effects, making the compound a candidate for further medicinal chemistry exploration.
Anticancer Potential
Research indicates that quinazoline derivatives, including the target compound, have demonstrated anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The presence of the methoxypyridine moiety may enhance these effects by improving solubility and bioavailability.
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound's antimicrobial activity has been explored in various studies. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, quinazoline derivatives have been reported to exhibit inhibitory effects on bacterial strains like Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound 13 | 15 (E. coli) | 65 mg/mL | |
| Compound 15 | 12 (S. aureus) | 75 mg/mL |
The exact mechanism of action for N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways related to cancer growth and bacterial resistance mechanisms.
Case Studies
Several studies have investigated the biological activity of compounds similar to N-(6-methoxypyridin-3-yl)-2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]acetamide:
- Study on Anticancer Effects : A study found that quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for drug development targeting cancer therapies.
- Antimicrobial Efficacy Study : Another investigation highlighted the antibacterial properties of related compounds against Candida albicans, showing promising results with inhibition zones exceeding those of standard antibiotics like ampicillin.
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine and quinazolinone precursors. For example, substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF) are employed to introduce methoxy groups, followed by condensation with acetamide derivatives using coupling agents . Intermediates are purified via column chromatography and monitored by TLC. Final characterization relies on NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .
Example Table: Key Reaction Steps
| Step | Reaction Type | Conditions | Key Intermediates |
|---|---|---|---|
| 1 | Substitution | K₂CO₃, DMF, RT | 6-Methoxypyridin-3-amine |
| 2 | Condensation | EDCI, HOBt, DCM | Quinazolinone-acetamide intermediate |
| 3 | Cyclization | Acidic reflux | Final compound |
| Adapted from synthesis protocols in . |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in quinazolinone rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
- X-ray Crystallography : Resolves stereochemistry and confirms solid-state packing, as demonstrated in structurally similar amides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield, considering conflicting data from different methods?
Methodological Answer: Conflicting yields often arise from solvent polarity, temperature, and catalyst selection. For instance:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may promote side reactions; switching to DCM or THF can improve selectivity .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro reductions) increase efficiency compared to traditional Fe/HCl methods .
- Temperature Control : Lower temperatures (0–5°C) minimize by-product formation during cyanoacetamide condensation . Systematic Design of Experiments (DoE) is recommended to identify optimal parameters .
Q. What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies may stem from assay conditions or compound purity. Strategies include:
- Standardized Bioassays : Replicate activity tests (e.g., enzyme inhibition) under identical pH, temperature, and buffer conditions .
- Purity Validation : HPLC (>95% purity) ensures activity correlates with the target compound, not impurities .
- Structural Analog Testing : Compare activity of derivatives (e.g., replacing isopropyl with cyclopropyl groups) to isolate pharmacophore contributions .
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding poses in enzyme active sites (e.g., kinase domains). For example, the quinazolinone core may hydrogen-bond with catalytic lysine residues .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to evaluate entropy-driven interactions .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Data Contradiction Analysis
Q. Why do similar synthetic methods report varying yields (e.g., 60% vs. 85%)?
Methodological Answer: Variations arise from:
- Purification Efficiency : Chromatography vs. recrystallization impacts recovery .
- Intermediate Stability : Moisture-sensitive intermediates (e.g., nitro derivatives) degrade if not handled under inert atmospheres .
- Catalyst Loading : Pd-catalyzed steps may require precise stoichiometry (e.g., 5 mol% Pd(OAc)₂ vs. 2 mol%) to avoid over-reduction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
